4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Functionalized 4H-Pyrano[3,2-c]pyridines Synthesis : The compound 4-hydroxy-6-methyl-2-pyridone, structurally similar to 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile, reacts with benzylidenemalononitriles to form 4H-pyrano[3,2-c]pyridines, showcasing its role in complex organic synthesis (Mekheimer et al., 1997).
- Reactivity with Active Methylene Compounds : A related compound, 2-ethoxycarbonylmethyl-4H-3,1-benzoxazin-4-one, demonstrates reactivity with malononitrile, leading to novel compound formations (Ukrainets et al., 2007).
Novel Compounds Synthesis
- Pyridine and Fused Pyridine Derivatives : The synthesis of various pyridine derivatives, including those structurally similar to this compound, has been explored, indicating its importance in creating new chemical entities (Al-Issa, 2012).
- 2-Aminopyrimidinones Synthesis : The compound has potential use in the synthesis of 2-Aminopyrimidinones, demonstrating its versatility in medicinal chemistry (Bararjanian et al., 2010).
Analytical and Spectroscopic Studies
- X-ray and Spectroscopic Analysis : Pyridine derivatives, akin to this compound, have been synthesized and analyzed using X-ray and spectroscopic methods, highlighting its significance in analytical chemistry (Cetina et al., 2010).
Advanced Chemical Reactions
- Flash Pyrolysis : The compound may be involved in advanced reactions like flash pyrolysis, as seen in studies of similar pyridine derivatives (Wentrup & Reichen, 1976).
- Electrochemical Oxidation : Research on 4-Hydroxyimino-2-pyrazolin-5-ones, structurally related to this compound, shows its potential application in electrochemical studies (Yanilkin et al., 2001).
Properties
IUPAC Name |
4-[5-[(E)-hydroxyiminomethyl]pyridin-2-yl]oxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-10-1-4-12(5-2-10)18-13-6-3-11(8-15-13)9-16-17/h1-6,8-9,17H/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLAGKWPMNNNJV-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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